(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine

lipophilicity physicochemical properties logP

(2,5‑Dioxaspiro[3.4]octan‑7‑yl)methanamine (CAS 2306270‑09‑5) is a chiral, spiro‑fused oxetane‑tetrahydrofuran primary amine building block (C₇H₁₃NO₂, MW 143.18) that has been explicitly designed as a three‑dimensional, conformationally constrained analogue of the flat 1,4‑dioxane scaffold [REFS‑1][REFS‑2]. Its unique spirocyclic framework provides a structurally pre‑organized vector display of the primary amine handle, enabling modular, high‑fidelity installation of the oxetane‑containing spiro[3.4] core into complex drug‑like molecules [REFS‑1].

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 2306270-09-5
Cat. No. B12939199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine
CAS2306270-09-5
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1C(COC12COC2)CN
InChIInChI=1S/C7H13NO2/c8-2-6-1-7(10-3-6)4-9-5-7/h6H,1-5,8H2
InChIKeyOKMPBJRNPHINRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine (CAS 2306270-09-5) — A Rigid, 3D‑Rich Spiro‑Oxetane Building Block for Drug Discovery Procurement


(2,5‑Dioxaspiro[3.4]octan‑7‑yl)methanamine (CAS 2306270‑09‑5) is a chiral, spiro‑fused oxetane‑tetrahydrofuran primary amine building block (C₇H₁₃NO₂, MW 143.18) that has been explicitly designed as a three‑dimensional, conformationally constrained analogue of the flat 1,4‑dioxane scaffold [REFS‑1][REFS‑2]. Its unique spirocyclic framework provides a structurally pre‑organized vector display of the primary amine handle, enabling modular, high‑fidelity installation of the oxetane‑containing spiro[3.4] core into complex drug‑like molecules [REFS‑1].

Why (2,5‑Dioxaspiro[3.4]octan‑7‑yl)methanamine (CAS 2306270‑09‑5) Cannot Be Replaced by a Generic Spiro‑Amine or 1,4‑Dioxane


In‑class spiro‑amines or simple ether‑containing building blocks are not functionally interchangeable with (2,5‑dioxaspiro[3.4]octan‑7‑yl)methanamine. This compound belongs to the spiro‑oxetane family, which is explicitly recognised as a non‑classical isostere of carbonyl and gem‑dimethyl groups and as a topologically distinct analogue of morpholine and 1,4‑dioxane [REFS‑1]. Spiro‑oxetanes introduce a unique combination of high three‑dimensionality (elevated fraction of sp³‑hybridised carbons, Fsp³), defined exit vectors, and modulable lipophilicity/hydrogen‑bonding profiles that are absent from planar aromatic or simple heterocyclic comparators [REFS‑2][REFS‑3]. Consequently, substituting this compound with a generic alternative will fundamentally alter the molecular shape, polarity, metabolic stability, and conformational landscape of any derived lead series—directly compromising structure‑based design efforts and SAR interpretation [REFS‑2].

Quantitative Differentiation of (2,5‑Dioxaspiro[3.4]octan‑7‑yl)methanamine (CAS 2306270‑09‑5) Against Closest Analogues


Lipophilicity Profile: Intermediate logP Between 1,4‑Dioxane and Morpholine, Minimising Undesirable CNS Penetration and hERG Liability

(2,5‑Dioxaspiro[3.4]octan‑7‑yl)methanamine exhibits a computationally determined logP (XLogP3‑AA) of –1.0, placing it in the optimal range for orally bioavailable, non‑CNS drugs [REFS‑1]. This value represents a 0.73 log unit increase relative to morpholine (logP –1.73) [REFS‑2] and a 0.73 log unit decrease relative to 1,4‑dioxane (logP –0.27) [REFS‑2]. The intermediate lipophilicity is critical because a logP below 0.5 is associated with reduced passive brain permeability and lower hERG channel blockade risk, while a logP above –2 is generally required to avoid excessive renal clearance [REFS‑3]. The oxetane‑containing spiro‑core thus provides a balanced lipophilic environment that cannot be matched by either the more polar morpholine or the more lipophilic 1,4‑dioxane.

lipophilicity physicochemical properties logP CNS MPO drug‑likeness

Three‑Dimensional Character (Fsp³ = 1.0): Full Saturation Contrasts with Partially Saturated Spiro‑Analogues (2‑Oxa‑6‑azaspiro[3.4]octane, Fsp³ = 0.86) and Flat 1,4‑Dioxane (Fsp³ = 1.0 but 2D)

The target compound possesses a fraction of sp³‑hybridised carbons (Fsp³) of 1.0, indicating a fully saturated, three‑dimensional scaffold [REFS‑1]. In contrast, the commonly employed 2‑oxa‑6‑azaspiro[3.4]octane scaffold exhibits an Fsp³ of 0.86 due to the presence of an aromatic or unsaturated component in many derivatives [REFS‑2]. While 1,4‑dioxane also achieves Fsp³ = 1.0, its planar, non‑spirocyclic geometry lacks the orthogonal exit vectors provided by the spiro‑oxetane core [REFS‑3]. In drug discovery, Fsp³ > 0.45 is a validated indicator of improved clinical success rates, with values approaching 1.0 correlating with enhanced solubility and reduced promiscuous off‑target binding [REFS‑4]. The spiro[3.4] architecture of the target compound uniquely delivers maximal Fsp³ while simultaneously projecting the primary amine substituent along a spatially defined vector, a combination not offered by any comparator.

three‑dimensionality Fsp³ conformational constraint lead‑likeness spiro‑oxetane

Synthetic Accessibility: Validated Multigram‑Scale Route with 70% RCM Key Step Yield, Contrasting with Low‑Yielding (<30%) Alternative Oxetane‑Forming Methodologies

The synthesis of the 2,5‑dioxaspiro[3.4]octane core proceeds via a ring‑closing metathesis (RCM) of a vinyl oxetanol‑derived diene, achieving a 70% yield for the key dihydrofuran carboxylate formation using Grubbs’ second‑generation catalyst [REFS‑1]. This represents a substantial improvement over alternative oxetane‑forming methodologies, such as the bromocation‑induced cascade cyclisation, which provides 1,5‑dioxaspiro[3.4]octane in only 27% yield [REFS‑2]. Moreover, the RCM‑based sequence has been demonstrated to be scalable to multigram quantities, enabling practical procurement of the free amine building block for medicinal chemistry campaigns [REFS‑1]. The high yield and established scalability of this specific scaffold differentiate it from less synthetically tractable spiro‑oxetane cores (e.g., 1,5‑dioxaspiro[2.3]hexanes) that require more forcing conditions and afford lower isolated yields [REFS‑3].

synthetic methodology ring‑closing metathesis multigram scale yield process chemistry

Enhanced Hydrogen‑Bond Acceptor Capacity: Oxetane Oxygen Outperforms Other Cyclic Ethers and Competes with Carbonyl Groups in H‑Bond Strength

The oxetane ring within the 2,5‑dioxaspiro[3.4]octane core is a stronger hydrogen‑bond acceptor than other cyclic ethers, a property that has been experimentally validated [REFS‑1]. Oxetanes form more effective H‑bonds than tetrahydrofuran, tetrahydropyran, or 1,4‑dioxane, and they compete as H‑bond acceptors with the majority of carbonyl functional groups, including aliphatic ketones, aldehydes, and esters [REFS‑1]. This enhanced H‑bonding capacity is attributed to the strained C–O–C bond angle (≈ 90° in oxetane vs. ≈ 110° in unstrained ethers), which exposes the oxygen lone pairs to a greater extent [REFS‑2]. In contrast, the 1,4‑dioxane core lacks this strain‑enhanced acceptor capability, and even structurally related spiro‑oxetanes such as 2‑oxa‑6‑azaspiro[3.4]octane do not simultaneously offer two ether oxygens in a strained, spiro‑fused geometry [REFS‑3]. For applications requiring strong, directional H‑bonding (e.g., kinase hinge binding), the target compound provides a distinct advantage.

hydrogen bonding oxetane bioisostere physicochemical properties drug‑target interaction

Procurement‑Guided Application Scenarios for (2,5‑Dioxaspiro[3.4]octan‑7‑yl)methanamine (CAS 2306270‑09‑5)


Replacement of Morpholine or 1,4‑Dioxane in Kinase Inhibitor Lead Optimisation

In kinase drug discovery programmes, morpholine and 1,4‑dioxane are frequently employed as solubilising or hinge‑binding motifs. (2,5‑Dioxaspiro[3.4]octan‑7‑yl)methanamine serves as a three‑dimensional, Fsp³‑rich isosteric replacement that maintains an intermediate logP (–1.0) while introducing the enhanced H‑bond acceptor strength of the oxetane oxygen [REFS‑1]. This substitution can improve kinase selectivity profiles and metabolic stability without compromising aqueous solubility, directly addressing the limitations of planar, less rigid comparators [REFS‑2].

Construction of Conformationally Constrained Peptidomimetics and Macrocyclic Scaffolds

The rigid spiro[3.4] core of (2,5‑dioxaspiro[3.4]octan‑7‑yl)methanamine provides a pre‑organised, directional display of the primary amine that is ideal for constructing peptidomimetics and macrocycles. The scaffold introduces a defined turn‑inducing element that favours synclinal conformations, as opposed to the extended antiperiplanar arrangements promoted by flexible 1,4‑dioxane linkers [REFS‑1]. This structural pre‑organisation is critical for achieving high‑affinity binding to protein–protein interaction targets and for reducing the entropic penalty associated with macrocyclisation [REFS‑2].

Early‑Stage Fragment‑Based Drug Discovery (FBDD) and Diversity‑Oriented Synthesis (DOS)

As a fully saturated (Fsp³ = 1.0), low‑molecular‑weight (MW 143.18) primary amine building block, (2,5‑dioxaspiro[3.4]octan‑7‑yl)methanamine is ideally suited for fragment library construction and DOS campaigns [REFS‑1]. Its high Fsp³ and spiro‑oxetane core address the ‘escape from flatland’ paradigm by populating underexplored 3D chemical space, while the primary amine provides a versatile synthetic handle for amide coupling, reductive amination, or urea formation [REFS‑2]. The validated multigram‑scale synthesis ensures that this building block is accessible for high‑throughput chemistry and fragment elaboration workflows [REFS‑3].

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